Methyl 6-fluoro-1H-indole-3-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, CDCl₃) data for structurally similar indole derivatives provide insights into expected peaks :
- Indole NH proton : δ ~8.0–10.0 ppm (broad singlet, exchangeable).
- Aromatic protons :
- H-2: δ ~7.8–8.4 ppm (singlet).
- H-4/H-5: δ ~6.8–7.5 ppm (multiplet).
- H-7: δ ~6.9–7.1 ppm (doublet, J = 8–10 Hz, coupling with F).
- Methoxy group : δ ~3.8–4.0 ppm (singlet).
¹³C NMR (100 MHz, CDCl₃) key signals :
- Ester carbonyl : δ ~165–168 ppm.
- Aromatic carbons : δ ~110–140 ppm.
- Methoxy carbon : δ ~52–54 ppm.
Infrared (IR) Spectroscopy
Prominent IR absorptions include :
- N-H stretch : ~3275–3412 cm⁻¹ (indole NH).
- C=O stretch : ~1680–1704 cm⁻¹ (ester carbonyl).
- C-F stretch : ~1220–1250 cm⁻¹.
Mass Spectrometry (MS)
- Molecular ion peak : m/z 193.05 ([M]⁺) .
- Fragmentation patterns : Loss of methoxy group (m/z 161) and decarboxylation (m/z 149) .
Crystallographic Data and Conformational Analysis
Crystallographic data specific to this compound are not reported in the literature. However, analogous indole derivatives exhibit:
- Planar indole core : The benzene and pyrrole rings adopt near-planar geometries, with dihedral angles <5° between rings .
- Ester group orientation : The methyl ester at position 3 lies perpendicular to the indole plane to minimize steric hindrance .
For example, methyl 6-methoxy-1H-indole-3-carboxylate (a structural analog) crystallizes in the monoclinic space group P2₁/c with unit cell parameters:
Quantum mechanical calculations predict that the fluoro substituent at position 6 slightly distorts the benzene ring’s electron density, enhancing the compound’s dipole moment .
Properties
IUPAC Name |
methyl 6-fluoro-1H-indole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSZPNLHIFZEIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC(=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50652977 | |
| Record name | Methyl 6-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
649550-97-0 | |
| Record name | Methyl 6-fluoro-1H-indole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50652977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Indole derivatives, including Methyl 6-fluoro-1H-indole-3-carboxylate, have been found to bind with high affinity to multiple receptors . These compounds are known for their broad-spectrum biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known for their various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
Biochemical Analysis
Biochemical Properties
Methyl 6-fluoro-1H-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. Additionally, this compound may interact with viral proteins, inhibiting their replication and exhibiting antiviral activity.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby exhibiting anticancer properties. This compound may also impact cellular metabolism by interacting with metabolic enzymes, altering the levels of key metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound may bind to specific receptors or enzymes, inhibiting their activity and thereby modulating various biochemical pathways. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators. Additionally, this compound may influence gene expression by interacting with transcription factors or epigenetic regulators.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can exhibit time-dependent stability and degradation, which may influence their biological activity. Long-term exposure to this compound may result in sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and anticancer properties. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects may also be observed, where a certain dosage is required to achieve the desired biological activity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound may be metabolized by cytochrome P450 enzymes, resulting in the formation of active or inactive metabolites. Additionally, it may influence metabolic flux by altering the activity of key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound may be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. Additionally, binding proteins may facilitate its distribution within tissues, affecting its bioavailability and biological activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the mitochondria, affecting cellular metabolism and energy production.
Biological Activity
Methyl 6-fluoro-1H-indole-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the indole family, characterized by a bicyclic structure that includes a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the fluorine atom at the 6-position enhances the compound's lipophilicity and may influence its biological interactions.
Biological Activities
1. Antimicrobial Activity
Research indicates that derivatives of indole compounds exhibit antimicrobial properties. This compound has shown promising activity against various bacterial strains, including resistant strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
2. Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. This compound has demonstrated cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells. The compound induces apoptosis through the activation of caspase pathways.
Case Studies
Case Study 1: Cytotoxicity in Leukemia Cells
A study evaluated the cytotoxic effects of this compound on K562 human leukemia cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM.
Case Study 2: Antibacterial Efficacy
In another investigation, the antibacterial efficacy of this compound was assessed against clinical isolates of Staphylococcus aureus. The compound showed effective bactericidal activity, which was further enhanced in combination with conventional antibiotics.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Induction of Apoptosis: In cancer cells, it activates intrinsic apoptotic pathways leading to programmed cell death.
- Membrane Disruption: Its lipophilic nature allows it to integrate into bacterial membranes, causing destabilization and cell lysis.
Comparison with Similar Compounds
Structural Isomers and Substituent Position
The position of substituents on the indole ring significantly influences electronic properties and biological activity:
- Methyl 3-fluoro-1H-indole-6-carboxylate (CAS: 1252782-39-0) is a positional isomer with fluorine at the 3-position and the ester at the 6-position. Despite sharing the same molecular formula (C₁₀H₈FNO₂), the altered substituent positions affect dipole moments and binding interactions with biological targets .
- Ethyl 6-fluoro-1H-indole-2-carboxylate (CAS: 348-37-8) substitutes the ester group at the 2-position and uses an ethyl ester (C₁₁H₁₀FNO₂, MW: 207.20 g/mol). The longer ethyl chain increases lipophilicity compared to the methyl ester .
Halogen Substitution: Fluoro vs. Chloro vs. Bromo
Halogen type impacts electronegativity, steric effects, and metabolic stability:
- Methyl 6-chloro-1H-indole-3-carboxylate (CAS: 100821-50-9, C₁₀H₈ClNO₂, MW: 209.63 g/mol) replaces fluorine with chlorine. Chlorine’s larger atomic radius increases steric hindrance and lipophilicity but may reduce metabolic stability compared to fluorine .
- 6-Bromo-1H-indole-3-carboxylic acid (MW: 256.06 g/mol) features a bromine atom, further increasing molecular weight and polarizability. The carboxylic acid group (vs. methyl ester) reduces lipophilicity, impacting solubility and membrane permeability .
Ester vs. Carboxylic Acid Derivatives
Heterocycle Variations
- Methyl 1-methyl-1H-benzo[d]imidazole-5-carboxylate (CAS: 131020-36-5) replaces the indole core with a benzoimidazole.
Substituent Electronic Effects
- 7-Methoxy-1H-indole-3-carboxylic acid (CAS: 128717-77-1, C₁₀H₉NO₃, MW: 191.18 g/mol) features an electron-donating methoxy group. Methoxy substituents increase electron density on the aromatic ring, contrasting with the electron-withdrawing fluorine in the main compound .
Data Table: Key Properties of Methyl 6-fluoro-1H-indole-3-carboxylate and Analogues
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Position | Halogen/Group | Core Structure |
|---|---|---|---|---|---|---|
| This compound | 649550-97-0 | C₁₀H₈FNO₂ | 193.17 | 6-F, 3-COOCH₃ | Fluoro | Indole |
| Ethyl 6-fluoro-1H-indole-2-carboxylate | 348-37-8 | C₁₁H₁₀FNO₂ | 207.20 | 6-F, 2-COOCH₂CH₃ | Fluoro | Indole |
| Methyl 6-chloro-1H-indole-3-carboxylate | 100821-50-9 | C₁₀H₈ClNO₂ | 209.63 | 6-Cl, 3-COOCH₃ | Chloro | Indole |
| 6-Bromo-1H-indole-3-carboxylic acid | N/A | C₉H₆BrNO₂ | 256.06 | 6-Br, 3-COOH | Bromo | Indole |
| Methyl 3-fluoro-1H-indole-6-carboxylate | 1252782-39-0 | C₁₀H₈FNO₂ | 193.17 | 3-F, 6-COOCH₃ | Fluoro | Indole |
| 7-Methoxy-1H-indole-3-carboxylic acid | 128717-77-1 | C₁₀H₉NO₃ | 191.18 | 7-OCH₃, 3-COOH | Methoxy | Indole |
Q & A
Q. What are the standard synthetic routes for Methyl 6-fluoro-1H-indole-3-carboxylate (MFIC), and how do reaction parameters influence yield?
MFIC is typically synthesized via carboxylation and esterification of 6-fluoroindole derivatives. Key steps include:
- Carboxylation : Reaction of 6-fluoroindole with chloroformate or CO₂ under controlled pH and temperature (40–60°C) to form the carboxylic acid intermediate.
- Esterification : Treatment with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP).
Critical parameters include temperature (exothermic reactions require cooling), solvent polarity (THF or DMF enhances reactivity), and stoichiometric ratios of reagents to avoid side products like hydrolyzed acids .
Q. What spectroscopic and crystallographic methods are used to characterize MFIC?
- NMR : - and -NMR confirm substitution patterns (e.g., fluorine at C6, ester at C3). The deshielding effect of fluorine splits indole proton signals distinctively .
- X-ray crystallography : Single-crystal analysis (e.g., SHELXL refinement) resolves bond lengths (C3–O ester: ~1.34 Å) and torsion angles. Fluorine’s electron-withdrawing effect shortens adjacent C–C bonds .
- HPLC-MS : Validates purity (>98%) and molecular ion peaks ([M+H]⁺ at m/z 210.06) .
Q. How does the fluorine substituent at C6 affect MFIC’s chemical reactivity?
The electron-withdrawing fluorine at C6:
- Reduces nucleophilicity at adjacent positions, directing electrophilic substitution to C5 or C6.
- Enhances stability against hydrolysis under acidic/basic conditions compared to non-fluorinated analogs.
- Influences hydrogen bonding : Fluorine participates in weak C–H···F interactions in crystal lattices, affecting solubility .
Advanced Research Questions
Q. How can synthetic yields of MFIC be optimized when scaling up for SAR studies?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yield (85% vs. 65%) by enhancing carboxylation efficiency.
- Flow chemistry : Continuous processing minimizes side reactions (e.g., over-esterification) and improves reproducibility.
- Purification : Use of preparative HPLC with C18 columns resolves ester hydrolysis byproducts. Documented yields reach 90% under optimized conditions .
Q. How to resolve contradictions in crystallographic data for MFIC derivatives?
Discrepancies in bond angles or unit-cell parameters may arise from:
- Twinned crystals : Use SHELXD for structure solution and TWINLAW in SHELXL to refine twin domains.
- Disordered solvent molecules : Apply SQUEEZE (PLATON) to model electron density.
- Validation tools : Check R-factor convergence (<5%) and ADP (atomic displacement parameter) consistency using checkCIF .
Q. What computational methods predict MFIC’s binding affinity in medicinal chemistry applications?
- Docking studies : AutoDock Vina or Glide simulates interactions with targets (e.g., kinase enzymes). Fluorine’s electrostatic potential maps guide pharmacophore modeling.
- DFT calculations : B3LYP/6-31G* optimizes geometry and calculates Fukui indices to predict reactive sites for derivatization.
- MD simulations : GROMACS assesses stability of MFIC-protein complexes under physiological conditions (e.g., 310 K, 1 atm) .
Q. How to address discrepancies in NMR data between synthetic batches?
- Dynamic effects : Rotameric equilibria of the ester group broaden signals. Use variable-temperature NMR (VT-NMR) to coalesce split peaks.
- Trace solvents : Residual DMSO or THF shifts proton signals. Dry samples under high vacuum (<0.1 mbar) for 24 hours.
- Paramagnetic impurities : Chelate metal ions with EDTA or filter through activated charcoal .
Q. What strategies improve MFIC’s metabolic stability in preclinical studies?
- Deuterium labeling : Replace labile hydrogens (e.g., indole NH) with deuterium to slow CYP450-mediated oxidation.
- Prodrug design : Convert the ester to an amide or carbamate for targeted release.
- Co-crystallization : Formulate with cyclodextrins to enhance aqueous solubility and reduce hepatic clearance .
Methodological Tables
Q. Table 1. Comparison of MFIC with Structural Analogs
Q. Table 2. Optimal Reaction Conditions for MFIC Synthesis
| Parameter | Carboxylation | Esterification |
|---|---|---|
| Temperature | 50°C | 25°C |
| Solvent | DMF | Methanol |
| Catalyst | Pyridine | H₂SO₄ (0.5 eq) |
| Yield | 78% | 92% |
| Adapted from small-scale optimization trials . |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
